molecular formula C7H15N B1294869 N-Propylcyclopropanemethylamine CAS No. 26389-60-6

N-Propylcyclopropanemethylamine

Cat. No. B1294869
CAS RN: 26389-60-6
M. Wt: 113.2 g/mol
InChI Key: MAVLRJDQJZJTQP-UHFFFAOYSA-N
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Description

N-Propylcyclopropanemethylamine is a chemical compound with the molecular formula C7H15N . It has a molar mass of 113.2 .


Molecular Structure Analysis

The linear formula of N-Propylcyclopropanemethylamine is C3H5CH2NHCH2CH2CH3 . The compound’s structure can be represented by the SMILES string CCCNCC1CC1 .


Physical And Chemical Properties Analysis

N-Propylcyclopropanemethylamine is a liquid at room temperature . It has a density of 0.792 g/mL at 25 °C (lit.) . The compound’s refractive index is n20/D 1.43 (lit.) .

Scientific Research Applications

Antitumor Agents

N-Propylcyclopropanemethylamine derivatives have been studied for their potential as antitumor agents. For instance, the polyamine analogue N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) demonstrates cytotoxic activity specific to certain cell phenotypes. This compound's mechanism involves the induction of programmed cell death (PCD) in sensitive cells, potentially through oxidative stress from H₂O₂ production. This highlights a possible avenue for developing new antineoplastic agents with selective cytotoxicity (Ha et al., 1997).

NMDA Receptor Antagonists

Compounds structurally related to N-Propylcyclopropanemethylamine, such as milnacipran and its derivatives, have been evaluated as NMDA receptor antagonists. These compounds showed protective effects against NMDA-induced lethality in mice and may represent a novel class of NMDA-receptor antagonists, which can be beneficial in designing potent antagonists for therapeutic purposes (Shuto et al., 1995).

Safety And Hazards

N-Propylcyclopropanemethylamine is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . The compound’s flash point is 87 °F .

Future Directions

Relevant Papers

properties

IUPAC Name

N-(cyclopropylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-5-8-6-7-3-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLRJDQJZJTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067203
Record name Cyclopropanemethanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylcyclopropanemethylamine

CAS RN

26389-60-6
Record name (Cyclopropylmethyl)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26389-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026389606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanemethanamine, N-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanemethanamine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propylcyclopropanemethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SJ Waters - 1996 - search.proquest.com
… To synthesize the enamino-ether moiety [Compound III] (Figure 7) , N-propylcyclopropanemethylamine and 5,5-dimethyl1 , 3-cyclohexanedione were added to toluene and heat under …
Number of citations: 2 search.proquest.com
OK Choi, JH Seo, GS Kim, D Kim… - Journal of Korean Society …, 2020 - koreascience.kr
This paper presents a screening protocol for the selection of solvents available for the solvent extraction desalination process. The desalination solvents hypothetically and theoretically …
Number of citations: 0 koreascience.kr
MC Pirrung, SV Pansare - Journal of combinatorial chemistry, 2001 - ACS Publications
Trityl isothiocyanate resin 1, prepared from commercially available trityl chloride resin, is a useful precursor of the trityl thiosemicarbazide resin 2. This resin can be employed in the solid-…
Number of citations: 26 pubs.acs.org
GR Gustafson, CM Baldino, MME O'Donnell, A Sheldon… - Tetrahedron, 1998 - Elsevier
A procedure for the sequential, selective derivatization of cyanuric chloride that allows for the incorporation of carbohydrates and peptides has been elucidated. As a result, large …
Number of citations: 81 www.sciencedirect.com

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